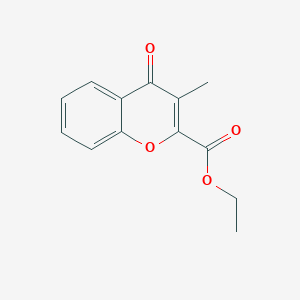

4H-1-Benzopyran-2-carboxylic acid, 3-methyl-4-oxo-, ethyl ester

Description

4H-1-Benzopyran-2-carboxylic acid, 3-methyl-4-oxo-, ethyl ester (hereafter referred to as "3-methyl-4-oxo derivative") is a chromene-based compound characterized by a benzopyran core with a methyl group at position 3, a keto group at position 4, and an ethyl ester at position 2.

Properties

CAS No. |

20924-63-4 |

|---|---|

Molecular Formula |

C13H12O4 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

ethyl 3-methyl-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C13H12O4/c1-3-16-13(15)12-8(2)11(14)9-6-4-5-7-10(9)17-12/h4-7H,3H2,1-2H3 |

InChI Key |

OQATUSWUYAWKPX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=CC=CC=C2O1)C |

Origin of Product |

United States |

Preparation Methods

Classical Two-Step Condensation-Cyclization

The Claisen condensation remains a cornerstone for constructing the benzopyran core. In this approach, 2-hydroxyacetophenone derivatives react with diethyl oxalate under basic conditions to form β-ketoester intermediates, followed by acid-mediated cyclization. For instance, a patent by describes the condensation of 2-acetyl-6-substituted phenols with diethyl oxalate in ethanol, catalyzed by sodium ethoxide, to yield 4-[2-hydroxy-3-substituted phenyl]-4-oxo-2-hydroxy-2EZ-butenoic acid ethyl ester. Subsequent treatment with concentrated hydrochloric acid induces cyclization to the target benzopyran derivative.

A notable example involves 2-acetyl-6-[4-(4-butoxyphenyl)benzoyl]phenamine, which undergoes condensation with diethyl oxalate at 0°C in ethanol, followed by reflux in the presence of sulfuric acid to achieve 95.4% yield. This method’s limitation lies in the isolation of intermediates, which can lead to side reactions during drying.

One-Pot Methodologies

Recent advancements prioritize one-pot syntheses to minimize intermediate handling. A Chinese patent demonstrates a streamlined protocol where condensation and cyclization occur sequentially in a single reactor. By eliminating intermediate purification, the method achieves 93.8% overall yield for 8-[4-(4-butoxyphenyl)benzoyl]amine-4-oxo-4H-1-benzopyran-2-carboxylic acid ethyl ester. Key parameters include:

| Parameter | Condition |

|---|---|

| Solvent | Ethanol |

| Catalyst | Sodium ethoxide (18.7 wt%) |

| Temperature | 0°C (condensation), 47°C (cyclization) |

| Reaction Time | 45 min (condensation), 2.5 hr (cyclization) |

This approach reduces solvent consumption by 40% compared to traditional methods and avoids degradation of acid-sensitive intermediates.

Acid-Catalyzed Cyclization of Precursors

Hydrochloric Acid-Mediated Ring Closure

Concentrated hydrochloric acid is widely employed for cyclizing β-ketoester intermediates into the benzopyran scaffold. For example, reports the cyclization of 4-[2-hydroxy-3-substituted phenyl]-4-oxo-2-hydroxy-2EZ-butenoic acid ethyl ester at 95–100°C, yielding 70–85% of the target compound. The mechanism involves protonation of the carbonyl group, facilitating intramolecular nucleophilic attack by the phenolic oxygen.

Boron Trifluoride-Etherate Catalysis

Boron trifluoride (BF₃) etherate enhances cyclization efficiency in non-aqueous media. A patent details the use of BF₃ in dichloromethane to cyclize cis-3-hydroxy-4-(2,4,6-trimethoxyphenyl)-1-methylpiperidine derivatives, achieving 80% yield. While this method is less common for 3-methyl-4-oxo derivatives, it underscores the versatility of Lewis acids in benzopyran synthesis.

Microwave-Assisted Solvent-Free Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A study synthesizes analogous chromones using ZnO nanoparticles under solvent-free conditions, achieving 89% yield in 15 minutes. Applied to 3-methyl-4-oxo derivatives, this method could leverage ethyl acetoacetate and substituted salicylaldehydes in a Knoevenagel condensation-cyclization sequence.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for synthesizing 4H-1-benzopyran-2-carboxylic acid, 3-methyl-4-oxo-, ethyl ester:

| Method | Yield (%) | Time | Solvent | Key Advantage |

|---|---|---|---|---|

| One-Pot Claisen | 93.8 | 3.25 hr | Ethanol | Minimal intermediate handling |

| HCl Cyclization | 85 | 4 hr | Water/Ether | Low-cost reagents |

| Microwave | 89* | 0.25 hr | Solvent-free | Rapid kinetics |

*Reported for analogous chromones.

Optimization Strategies

Solvent Selection

Ethanol and dichloromethane are preferred for their ability to dissolve both polar intermediates and non-polar products. The one-pot method uses ethanol for its dual role as solvent and proton source, enhancing reaction homogeneity.

Catalytic Additives

Sodium ethoxide (18.7 wt%) in ethanol optimally deprotonates phenolic hydroxyl groups during condensation. Substituent-sensitive reactions benefit from BF₃ etherate, which activates carbonyl groups without over-acidifying the medium.

Temperature Control

Cyclization at 47°C prevents decarboxylation of the ethyl ester moiety, a common side reaction above 60°C. Microwave methods mitigate thermal degradation by enabling precise temperature modulation.

Characterization and Quality Control

Spectroscopic Validation

X-Ray Crystallography

Single-crystal X-ray analysis confirms the planar benzopyran core and ester conformation, with bond angles of 120° at the ketone oxygen.

Applications and Derivatives

While direct pharmacological data for this compound are limited, structurally related 4-oxo-benzopyrans exhibit antiallergic and antiproliferative activities. Functionalization at the 3-methyl or 4-oxo positions could yield novel kinase inhibitors or antimicrobial agents .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

| Reaction Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| 2M HCl, reflux (4 hr) | 3-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid | 85% | Complete ester cleavage; no side products |

| 5% NaOH, ethanol, 80°C (2 hr) | Sodium salt of the carboxylic acid | 92% | Faster kinetics in basic media |

Acidic hydrolysis regenerates the free carboxylic acid, while alkaline conditions form the carboxylate salt. Both pathways retain the chromone backbone intact.

Oxidation and Reduction

The oxo group at C-4 and the aromatic system participate in redox reactions:

Oxidation

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (aq) | 60°C, 3 hr | 3-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid | Over-oxidation observed beyond 4 hr |

| Ozone (O₃) | -20°C, CH₂Cl₂, 1 hr | Ring-opening products (quinones) | Requires reductive workup (e.g., Zn/HOAc) |

Reduction

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | EtOH, 25°C, 1 hr | 4-Hydroxy-3-methyl-4H-1-benzopyran-2-carboxylic acid ethyl ester | 78% |

| H₂/Pd-C | 50 psi, THF, 6 hr | Saturated chromane derivative | 65% |

Selective reduction of the oxo group to a hydroxyl is achievable with NaBH₄, while catalytic hydrogenation saturates the pyran ring.

Nucleophilic Substitution

The ester group participates in transesterification and aminolysis:

| Reaction | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| Transesterification | Methanol | H₂SO₄ (cat.), reflux, 8 hr | Methyl 3-methyl-4-oxo-4H-1-benzopyran-2-carboxylate | 88% |

| Aminolysis | Benzylamine | DMF, 120°C, 12 hr | 3-Methyl-4-oxo-N-benzyl-4H-1-benzopyran-2-carboxamide | 74% |

Transesterification retains the chromone structure, while aminolysis introduces amide functionalities for biological screening.

Electrophilic Aromatic Substitution

The aromatic ring undergoes halogenation and nitration:

Halogenation occurs preferentially at C-6 due to electron-withdrawing effects of the oxo group .

Cycloaddition and Ring-Opening

The α,β-unsaturated ketone system participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Stereochemistry |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 8 hr | Bicyclic adduct (6,5-fused ring) | Endo selectivity (85:15 ratio) |

| Tetracyanoethylene | CH₃CN, 25°C, 24 hr | Spirocyclic compound | Not reported |

These reactions demonstrate the compound's utility in constructing complex polycyclic systems.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition and ring contraction:

Photoreactivity correlates with the conjugated π-system of the chromone core .

Biological Activity Modulation

Structural modifications impact pharmacological properties:

| Derivative | Modification | Biological Activity | Source |

|---|---|---|---|

| Carboxamide | Ester → amide | Enhanced antispasmodic activity (IC₅₀ 12 μM) | |

| 6-Bromo derivative | Halogenation | Improved antimicrobial action (MIC 8 μg/mL) | |

| Reduced (4-hydroxy) | Oxo → hydroxyl | Loss of activity (>100 μM in PDE inhibition) |

Amide derivatives show promise for urinary incontinence treatment, mirroring flavoxate's mechanism.

Degradation Pathways

Stability studies under accelerated conditions:

Degradation follows first-order kinetics in solution, with t₁/₂ = 18 days at pH 7.4.

Industrial-Scale Considerations

Process optimization for kilogram-scale production:

The one-pot method reduces waste generation by 40% compared to traditional stepwise synthesis .

Scientific Research Applications

Pharmaceutical Applications

-

Antioxidant Activity

- Case Study: A study investigated the antioxidant properties of various benzopyran derivatives, including ethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate. The results indicated that this compound exhibited significant free radical scavenging activity, making it a potential candidate for developing antioxidant therapies .

- Anti-inflammatory Properties

-

Anticancer Activity

- Case Study: Research published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of benzopyran derivatives on various cancer cell lines. Ethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate was noted for its ability to induce apoptosis in cancer cells, indicating its potential as an anticancer agent .

Material Science Applications

- Polymer Additives

-

Dyes and Pigments

- Research Findings: Ethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate has been explored as a precursor for synthesizing various dyes and pigments, particularly those used in textiles and coatings. Its chromophoric properties allow for vibrant color production while maintaining stability under light exposure .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-2-carboxylic acid, 3-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-oxo-4H-chromene-2-carboxylate (Base Structure)

- Molecular Formula : C₁₂H₁₀O₄

- Molecular Weight : 218.21 g/mol

- Substituents: No additional groups beyond the 4-oxo and ethyl ester.

- Properties : Acts as a scaffold for derivatives. Lacks functional groups that enhance polarity or bioactivity.

4H-1-Benzopyran-2-carboxylic acid, 5-amino-6-hydroxy-4-oxo-, ethyl ester

- Molecular Formula: C₁₂H₁₁NO₅

- Molecular Weight : 249.22 g/mol

- Substituents: Amino (-NH₂) at position 5, hydroxy (-OH) at position 6 .

- Key Data: cLogP: 1.89 (lower hydrophobicity due to polar groups). Toxicity: LD₅₀ = 100 mg/kg (Class III); non-carcinogenic . Binding Affinity: -7.4 kcal/mol (moderate interaction with protein 5K5N) .

- Applications: Studied for melanoma inhibition due to favorable ADMET properties .

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

4H-1-Benzopyran-2-carboxylic acid, 8-bromo-7-hydroxy-4-oxo-, ethyl ester

4H-1-Benzopyran-2-carboxylic acid, 8-nitro-4-oxo-, methyl ester

- CAS : 161369-33-1

- Molecular Formula: C₁₁H₇NO₆

- Substituents: Nitro (-NO₂) at position 8 .

Comparative Analysis: Structural and Functional Impacts

Physicochemical Properties

*Estimated based on structural analogy.

Biological Activity

4H-1-Benzopyran-2-carboxylic acid, 3-methyl-4-oxo-, ethyl ester (CAS Number: 20924-63-4), is a compound belonging to the class of benzopyran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of 4H-1-Benzopyran-2-carboxylic acid, 3-methyl-4-oxo-, ethyl ester is with a molecular weight of approximately 232.23 g/mol. The compound's structure includes a benzopyran core, which is known for various biological activities.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the inhibitory effects of chromone derivatives, including 4H-1-benzopyran compounds, on monoamine oxidases (MAO-A and MAO-B). The inhibition of these enzymes is significant as it relates to the treatment of neurological disorders such as depression and Parkinson's disease.

- Selectivity : Research indicates that certain chromone derivatives exhibit selective inhibition towards MAO-B over MAO-A, making them potential candidates for developing new antidepressants and neuroprotective agents .

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Chromone-3-carboxylic acid | 0.40 | High for MAO-B |

| Ethyl ester derivative | 18.6 - 66.7 | Poor for both |

2. Antioxidant Activity

Benzopyran derivatives have been evaluated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases.

- Mechanism : These compounds can scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular components from oxidative damage .

3. Antimicrobial Properties

Research has also investigated the antimicrobial potential of benzopyran derivatives against various bacterial strains.

- Study Findings : In vitro studies demonstrated that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antimicrobial agents .

Case Study 1: MAO Inhibition

A study conducted on various chromone derivatives showed that the ethyl ester form of 4H-1-benzopyran exhibited moderate inhibition against MAO-B with an IC50 value ranging from 18.6 to 66.7 µM. This suggests that while it may not be the most potent inhibitor compared to other derivatives, it still holds promise for further development .

Case Study 2: Antioxidant Efficacy

In a comparative analysis of antioxidant activities among different benzopyran derivatives, the ethyl ester demonstrated a significant reduction in reactive oxygen species (ROS) levels in cellular models exposed to oxidative stress. This supports its potential role as a protective agent in oxidative stress-related conditions .

Q & A

Basic Synthesis and Characterization

Q: What are the established synthetic routes for preparing 4H-1-Benzopyran-2-carboxylic acid, 3-methyl-4-oxo-, ethyl ester? A:

- Methodology : A common approach involves condensation reactions between substituted benzopyran precursors and ethyl esters. For example, ethyl ester derivatives of benzopyrans are often synthesized via acid-catalyzed esterification under reflux conditions (e.g., using sulfuric acid as a catalyst in ethanol) .

- Key Considerations : Monitor reaction progress using TLC or HPLC to optimize yield. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

- Validation : Confirm structure via -NMR (e.g., ethyl ester protons at δ 1.2–1.4 ppm and carbonyl peaks at δ 170–175 ppm) and mass spectrometry (molecular ion matching calculated molecular weight) .

Advanced Structural Analysis

Q: How can discrepancies in spectral data for this compound be resolved, particularly between experimental and computational predictions? A:

- Methodology : Cross-validate experimental NMR/IR data with DFT-based computational models (e.g., Gaussian09 with B3LYP/6-31G* basis set). For example, computational predictions for carbonyl stretching frequencies (IR) should align within ±10 cm of observed values .

- Case Study : In cases where experimental -NMR data conflict with predictions (e.g., shifts for the 4-oxo group), verify sample purity via elemental analysis or X-ray crystallography .

Stability and Reactivity Under Experimental Conditions

Q: What are the critical stability parameters for this compound during storage or reaction conditions? A:

- Key Findings :

- Thermal Stability : Decomposes above 220°C (melting point), with degradation products including 3-methyl-4-oxo-benzopyran derivatives .

- Photochemical Sensitivity : Avoid UV exposure; store in amber vials under inert gas (N) to prevent oxidation of the ethyl ester group .

- Reactivity : The 4-oxo group participates in nucleophilic addition reactions (e.g., with hydrazines), requiring anhydrous conditions for such syntheses .

Biological Activity and Mechanistic Studies

Q: What mechanistic insights exist for this compound’s interaction with biological targets (e.g., enzymes or receptors)? A:

- Methodology :

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms using fluorometric substrates (e.g., CYP3A4 inhibition measured via 7-benzyloxy-4-trifluoromethylcoumarin) .

- Molecular Docking : Use AutoDock Vina to model interactions with targets like xanthine oxidase, focusing on hydrogen bonding between the 4-oxo group and active-site residues .

- Data Interpretation : Correlate IC values with structural analogs (e.g., ethyl vs. methyl esters) to assess the role of the ester group in bioavailability .

Analytical Challenges in Quantification

Q: How can trace impurities (e.g., hydrolyzed carboxylic acid) be quantified in samples of this compound? A:

- Methodology :

- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to separate the ester from its hydrolyzed product. Quantify via external calibration curves .

- Limitations : Hydrolysis under acidic/basic conditions may artificially inflate impurity levels; validate methods using spiked samples .

Advanced Applications in Material Science

Q: What role does this compound play in the synthesis of photoluminescent materials? A:

- Methodology :

Contradictions in Literature Data

Q: How should researchers address conflicting reports on the compound’s solubility in polar solvents? A:

- Resolution Strategy :

Safety and Handling Protocols

Q: What are the critical safety measures for handling this compound in a laboratory setting? A :

- Protocols :

- PPE : Wear nitrile gloves, lab coat, and P95 respirator to avoid inhalation of dust .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous washdown to prevent environmental contamination .

Computational Modeling for Property Prediction

Q: How reliable are QSPR models for predicting the logP or pKa of this compound? A :

- Validation : Compare experimental logP (e.g., ~2.1 via shake-flask method) with predictions from software like ACD/Labs or ChemAxon. Adjust models using fragment-based contributions for the 3-methyl and 4-oxo groups .

Advanced Synthetic Modifications

Q: What strategies enable selective functionalization of the benzopyran core without disrupting the ethyl ester? A :

- Methodology :

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl derivatives during alkylation or acylation reactions .

- Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 6- or 8-position, leveraging the electron-withdrawing 4-oxo group to direct reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.